3-Butyl-4-methylcyclohexan-1-one
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Overview
Description
3-Butyl-4-methylcyclohexan-1-one: is an organic compound with the molecular formula C11H20O It is a substituted cyclohexanone, characterized by the presence of a butyl group at the third position and a methyl group at the fourth position on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of 4-methylcyclohexanone with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated ketone. This process requires the use of a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic medium.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Various nucleophiles, in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: 3-Butyl-4-methylcyclohexanecarboxylic acid.
Reduction: 3-Butyl-4-methylcyclohexanol.
Substitution: Depending on the nucleophile used, various substituted cyclohexanones.
Scientific Research Applications
Chemistry: 3-Butyl-4-methylcyclohexan-1-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fragrances .
Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. It is also used as a solvent and in the formulation of certain products .
Mechanism of Action
The mechanism of action of 3-Butyl-4-methylcyclohexan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Methylcyclohexane: A simpler cyclohexane derivative with a single methyl group.
4-Methylcyclohexanone: A related compound with a methyl group at the fourth position but lacking the butyl group.
3-Butylcyclohexanone: Similar to 3-Butyl-4-methylcyclohexan-1-one but without the methyl group at the fourth position.
Uniqueness: this compound is unique due to the presence of both butyl and methyl substituents on the cyclohexane ring.
Properties
Molecular Formula |
C11H20O |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-butyl-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-4-5-10-8-11(12)7-6-9(10)2/h9-10H,3-8H2,1-2H3 |
InChI Key |
BVZZWDLGKSMLQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)CCC1C |
Origin of Product |
United States |
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